Lipophilicity Differentiation: XLogP3 of the 2,3-Dimethylphenyl Analog vs. Mono-Substituted Phenyl Comparators
The target compound exhibits a computed XLogP3-AA of 2.7 [1]. By comparison, the 2-fluorophenyl analog (CAS 1021262-56-5, C17H20FN5O3) is predicted to have lower lipophilicity owing to the electron-withdrawing fluoro substituent replacing one methyl group, while the 2-chlorophenyl analog (CAS 1021262-58-7, C17H20ClN5O3) carries a heavier halogen that increases molecular weight to 377.8 g/mol and alters logP in a different direction . The 2-methoxyphenyl analog (C18H23N5O4, MW 373.4) introduces an additional hydrogen bond acceptor, increasing TPSA and reducing membrane permeability potential relative to the 2,3-dimethylphenyl compound [1]. These differences are meaningful because lipophilicity directly influences passive membrane permeability, non-specific protein binding, and promiscuity risk in screening assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 (PubChem computed); MW = 371.4 g/mol; TPSA = 79.8 Ų |
| Comparator Or Baseline | 2-Fluorophenyl analog: predicted lower logP (~2.2–2.4); 2-Chlorophenyl analog: MW = 377.8 g/mol; 2-Methoxyphenyl analog: TPSA ~89 Ų, additional HBA |
| Quantified Difference | ΔXLogP ~0.3–0.5 units vs. 2-fluorophenyl analog (estimated); ΔMW = −6.4 g/mol vs. 2-chlorophenyl analog; ΔTPSA ~−9 Ų vs. 2-methoxyphenyl analog |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms via PubChem (2021 release) |
Why This Matters
For procurement decisions in screening campaigns, lipophilicity differences of 0.3–0.5 logP units can translate to measurable shifts in assay interference potential and solubility, making the 2,3-dimethylphenyl compound a chemically distinct entry in the analog series rather than a redundant duplicate.
- [1] PubChem Compound Summary for CID 42154605. National Center for Biotechnology Information (2025). View Source
